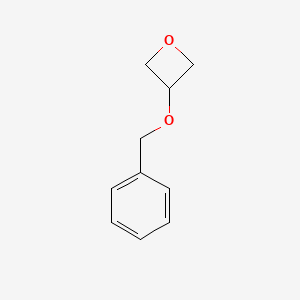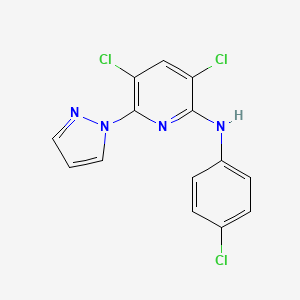
(4-Chloro-phenyl)-(3,5-dichloro-6-pyrazol-1-yl-pyridin-2-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-phenyl)-(3,5-dichloro-6-pyrazol-1-yl-pyridin-2-yl)-amine is a complex organic compound that features a unique arrangement of chlorine atoms on a phenyl ring and a pyrazolyl-pyridinyl amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-(3,5-dichloro-6-pyrazol-1-yl-pyridin-2-yl)-amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazolyl-pyridinyl core followed by the introduction of the 4-chloro-phenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of environmentally benign solvents and reagents is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-phenyl)-(3,5-dichloro-6-pyrazol-1-yl-pyridin-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or nitrated analogs.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-phenyl)-(3,5-dichloro-6-pyrazol-1-yl-pyridin-2-yl)-amine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for investigating the mechanisms of various biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (4-Chloro-phenyl)-(3,5-dichloro-6-pyrazol-1-yl-pyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C14H9Cl3N4 |
|---|---|
Molecular Weight |
339.6 g/mol |
IUPAC Name |
3,5-dichloro-N-(4-chlorophenyl)-6-pyrazol-1-ylpyridin-2-amine |
InChI |
InChI=1S/C14H9Cl3N4/c15-9-2-4-10(5-3-9)19-13-11(16)8-12(17)14(20-13)21-7-1-6-18-21/h1-8H,(H,19,20) |
InChI Key |
NOYSYGMQNLHMAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C(=N2)NC3=CC=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






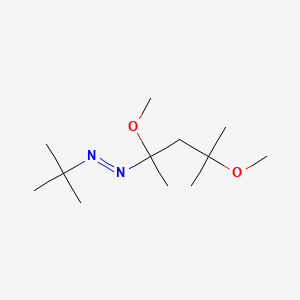

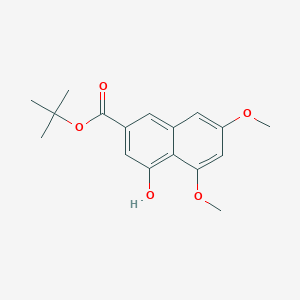
![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
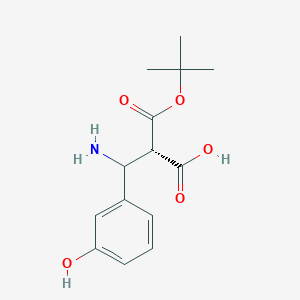
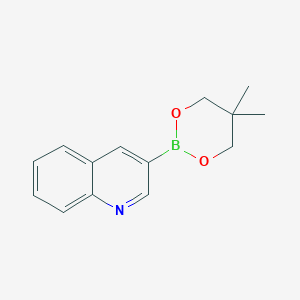
![(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)
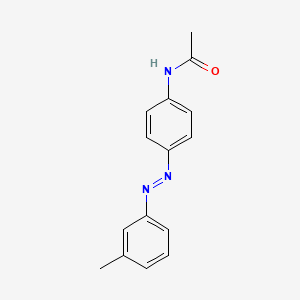
![Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate](/img/structure/B13940957.png)
